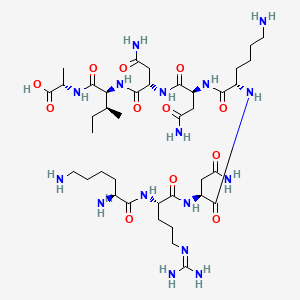
5-Bromo-4-chloro-2-hydroxybenzaldehyde
Vue d'ensemble
Description
5-Bromo-4-chloro-2-hydroxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique physical and chemical properties. It is a useful reactant used in the synthesis of various pharmaceutical agents . It reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane .
Synthesis Analysis
The compound has been used in the synthesis of new mono organotin (IV) complexes with 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone . It has also been used in the synthesis of five oxovanadium (IV) complexes .Molecular Structure Analysis
The molecular formula of this compound is C7H4BrClO2 . The InChI code is 1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H . The molecular weight is 235.46 g/mol .Chemical Reactions Analysis
5-Bromosalicylaldehyde reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane . It is the starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.46 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Applications De Recherche Scientifique
Synthèse de complexes métalliques de base de Schiff Aniline
Le 5-Bromo-4-chloro-2-hydroxybenzaldehyde a été utilisé dans la synthèse de la base de Schiff aniline et de leurs complexes métalliques . Ces complexes ont été préparés à partir de la base de Schiff bidentate, synthétisée à partir de la condensation du 5-Bromo-2-Hydroxy Benzaldehyde et de l'aniline dans un milieu alcoolique . Ces complexes ont présenté de bonnes activités antibactériennes .
Synthèse d'inhibiteurs de PDE4
Ce composé est un réactif utile utilisé dans la synthèse d'inhibiteurs de PDE4 . Les inhibiteurs de PDE4 ont un large éventail d'applications thérapeutiques potentielles, notamment le traitement des maladies inflammatoires et des troubles neurologiques .
Synthèse d'inhibiteurs de BCL-XL et de la croissance des cellules cancéreuses
Le this compound est également utilisé dans la synthèse d'inhibiteurs de BCL-XL et de la croissance des cellules cancéreuses . BCL-XL est une protéine qui joue un rôle clé dans la survie cellulaire, et les inhibiteurs de cette protéine peuvent potentiellement être utilisés en thérapie anticancéreuse .
Préparation d'agents pharmaceutiques
Ce composé est un réactif important utilisé dans la préparation de nombreux agents pharmaceutiques . Les agents spécifiques qui peuvent être synthétisés en utilisant ce composé dépendront des autres réactifs et conditions utilisés dans la synthèse .
Synthèse du ligand de base de Schiff
Le this compound réagit avec le 1,2-bis(4-chloro-2-aminophenoxy)éthane pour produire le ligand de base de Schiff 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)éthane . C'est un réactif de départ pour la synthèse du ligand diarylamino-substitué N-méthyl tétrahydrosalen .
Synthèse du Bromo 2-Hydroxy Benz Aldéhyde
Ce composé est utilisé dans la synthèse du Bromo 2-Hydroxy Benz Aldéhyde . Ceci est un intermédiaire clé dans la synthèse d'une variété d'autres composés .
Safety and Hazards
Orientations Futures
The compound has been used in the formation of a series of dysprosium hydrogen-bonded organic frameworks with high stability and acid stimulus–response luminescence properties . The study investigated a series of highly stable metal–HOFs that are constructed by adjusting the substituents on the ligand . The acid-responsive “turn-on” solid-state fluorescence of metal HOFs is reported for the first time . The anti-counterfeiting test results show that the ink made from the samples before and after the acid treatment can achieve dual anti-counterfeiting properties under sunlight and ultraviolet light . In addition, the ion sensing experiment also shows that the sample solution soaked in acid can specifically recognize Pb(II) ions .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular targets, including proteins and enzymes .
Mode of Action
5-Bromo-4-chloro-2-hydroxybenzaldehyde, being an aldehyde, can undergo reactions with nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in the compound can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure, it may participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Its molecular weight (23546) suggests that it may have suitable properties for absorption and distribution
Result of Action
Similar compounds have been known to exhibit various biological activities, including anti-inflammatory and anti-diabetic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its reactivity may be affected by the pH and temperature of its environment .
Analyse Biochimique
Biochemical Properties
It is known to react with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner, forming complexes through the formation of covalent bonds.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
5-bromo-4-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRYILHFKYOXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428277 | |
| Record name | 5-bromo-4-chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876492-31-8 | |
| Record name | 5-bromo-4-chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1599405.png)


![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)




